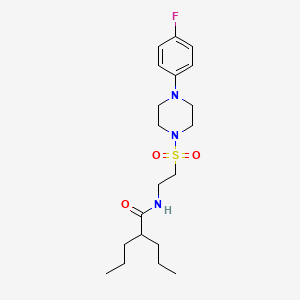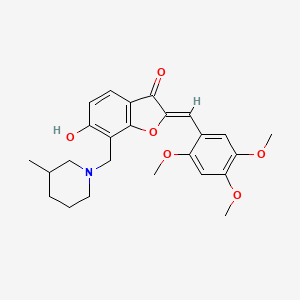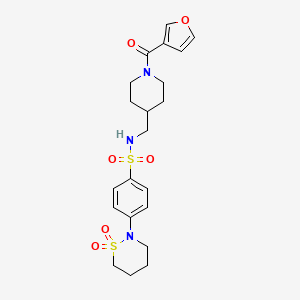
1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine, also known as CBTP, is an organic compound with a variety of applications in scientific research. It is a trifluoromethylated piperidine derivative that has been used in the synthesis of a variety of compounds, including biologically active compounds. CBTP has also been used as a building block in the synthesis of various drugs and as a reagent in organic synthesis.
Applications De Recherche Scientifique
Glycosidic Linkage Formation
The research on 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride combination has introduced a potent, metal-free method for activating thioglycosides to form glycosyl triflates. This method operates at low temperatures and can convert glycosyl triflates to glycosides efficiently, indicating potential applications in carbohydrate chemistry and drug development. This process is noted for its good yield and selectivity, making it relevant for the synthesis of complex molecules where precise glycosidic linkage formation is crucial (Crich & Smith, 2001).
Stereodynamics and Perlin Effect Study
The stereodynamic behavior of various triflyl substituted piperidines has been explored through NMR spectroscopy, revealing insights into the conformations and interactions within these compounds. Such studies are fundamental in understanding the molecular behavior of fluorinated compounds, potentially influencing the design of new materials or pharmaceuticals. The presence of trifluoromethyl groups affects the molecule's preferred conformations due to intramolecular interactions, offering a glimpse into how substituents influence molecular structure and behavior (Shainyan et al., 2008).
Novel Polyimides Synthesis
Research into novel fluorinated aromatic diamine monomers for the synthesis of fluorine-containing polyimides showcases the application of such compounds in materials science. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for advanced applications in coatings, films, and other high-performance materials. The development of these materials underscores the versatility of fluorinated piperidine derivatives in polymer science (Yin et al., 2005).
Ionic Liquids for Li-ion Batteries
The use of 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide as a co-solvent in Li-ion batteries highlights the application of piperidine derivatives in energy storage technologies. This ionic liquid, due to its good miscibility with carbonate solvents and better conductivity, demonstrates the potential for improving the performance of Li-ion batteries, offering insights into the development of new electrolyte systems for enhanced battery efficiency (Kim, Cho, & Shin, 2013).
Solvent Properties of Piperidinium Ionic Liquids
Explorations into the solvent properties of various piperidinium ionic liquids have revealed the impact of alkyl-chain length and functional groups on the liquid's polarity and other physicochemical properties. Such studies are crucial for the application of ionic liquids in diverse fields, including chemical synthesis, separation processes, and as solvents in electrochemical applications. Understanding these properties allows for the tailored design of ionic liquids for specific industrial and research needs (Lee, 2011).
Propriétés
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF6NO/c15-11-4-2-1-3-10(11)12(23)22-6-8(13(16,17)18)5-9(7-22)14(19,20)21/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSWEPKLQNRJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=CC=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2895386.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B2895389.png)


![3-Methyl-2-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]quinazolin-4-one](/img/structure/B2895395.png)


![Tetradecahydrocyclopenta[b]1,5-diazacycloundecan-9-one](/img/structure/B2895399.png)
![5-[(Trifluoroacetamido)methyl]furan-2-carboxylic acid](/img/structure/B2895400.png)

![1-allyl-3-[(3-chloro-4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2895404.png)